molecular formula C9H9N3O2S B11880936 6-(Azetidin-1-ylsulfonyl)nicotinonitrile

6-(Azetidin-1-ylsulfonyl)nicotinonitrile

Katalognummer: B11880936
Molekulargewicht: 223.25 g/mol
InChI-Schlüssel: QBFOLYYAGMMGJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Azetidin-1-ylsulfonyl)nicotinonitrile is a chemical compound that features both an azetidine ring and a nicotinonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile typically involves the reaction of azetidine derivatives with nicotinonitrile under specific conditionsThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like silver salts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Azetidin-1-ylsulfonyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The azetidine ring and sulfonyl group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

6-(Azetidin-1-ylsulfonyl)nicotinonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(Azetidin-1-ylsulfonyl)nicotinonitrile involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in binding interactions, enhancing the compound’s overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Azetidin-1-ylsulfonyl)nicotinonitrile is unique due to its combination of an azetidine ring and a nicotinonitrile moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Eigenschaften

Molekularformel

C9H9N3O2S

Molekulargewicht

223.25 g/mol

IUPAC-Name

6-(azetidin-1-ylsulfonyl)pyridine-3-carbonitrile

InChI

InChI=1S/C9H9N3O2S/c10-6-8-2-3-9(11-7-8)15(13,14)12-4-1-5-12/h2-3,7H,1,4-5H2

InChI-Schlüssel

QBFOLYYAGMMGJV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(C1)S(=O)(=O)C2=NC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.